(5R)-2,3,4,5-Tetrahydro-1H-1-benzazepin-5-amine
Overview
Description
“(5R)-2,3,4,5-Tetrahydro-1H-1-benzazepin-5-amine” is a chemical compound with the molecular formula C10H14N2 . It has an average mass of 162.232 Da and a monoisotopic mass of 162.115692 Da .
Physical And Chemical Properties Analysis
This compound has a density of 1.0±0.1 g/cm3, a boiling point of 283.0±29.0 °C at 760 mmHg, and a flash point of 145.0±27.9 °C . It has 2 hydrogen bond acceptors, 3 hydrogen bond donors, and no freely rotating bonds . Its ACD/LogP is 1.20 .Scientific Research Applications
Synthesis Approaches and Strategies
The compound (5R)-2,3,4,5-Tetrahydro-1H-1-benzazepin-5-amine has been a focal point in synthetic chemistry, with various approaches devised for its preparation and modification. Techniques such as oxidative cleavage, reductive amination, ozonolysis, and cyclisation via reductive amination have been pivotal in obtaining this compound and its derivatives (Brooks et al., 2004). The exploration of tandem reduction-reductive amination reactions has also contributed to the development of diastereoselective syntheses of related benzazepine compounds (Bunce et al., 2004).
Chemical Modification and Characterization
Chemical modification strategies have led to the creation of diverse benzazepine derivatives with potential pharmacological properties. For instance, the solid-phase synthesis of benzazepine derivatives has been achieved, providing di- and trisubstituted benzazepines targeting G-protein coupled receptors (GPCRs) (Boeglin et al., 2007). Enantioselective synthesis approaches have also been employed to generate metabolites of vasopressin V2 receptor antagonists, showcasing the significance of chirality in biological interactions (Matsubara et al., 2000).
Biological Applications
Muscarinic Receptor Antagonism
One of the significant applications of (5R)-2,3,4,5-Tetrahydro-1H-1-benzazepin-5-amine derivatives is their potential as muscarinic (M3) receptor antagonists. Specific derivatives have shown promising results in selectively antagonizing M3 receptors, which could have therapeutic implications (Bradshaw et al., 2008).
Vasopressin Receptor Agonism
Certain enantiomers of benzazepine derivatives have been evaluated for their activity as vasopressin V(2) receptor agonists. This highlights the potential of these compounds in modulating vasopressin receptors, which play a crucial role in numerous physiological processes (Kondo et al., 2002).
NMDA Receptor Antagonism
Benzazepine derivatives have also been investigated for their potential as NMDA receptor antagonists. The NR2B-selective antagonism shown by certain derivatives could be of significance in neuropharmacology, given the critical role of NMDA receptors in neurological functions (Tewes et al., 2010).
properties
IUPAC Name |
(5R)-2,3,4,5-tetrahydro-1H-1-benzazepin-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c11-9-5-3-7-12-10-6-2-1-4-8(9)10/h1-2,4,6,9,12H,3,5,7,11H2/t9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWCKTLUUWDOMTP-SECBINFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2NC1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C2=CC=CC=C2NC1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80680046 | |
Record name | (5R)-2,3,4,5-Tetrahydro-1H-1-benzazepin-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80680046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-amine | |
CAS RN |
294196-60-4 | |
Record name | (5R)-2,3,4,5-Tetrahydro-1H-1-benzazepin-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80680046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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